molecular formula C9H11BrClNO2 B6267310 methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride CAS No. 2514948-23-1

methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

Cat. No.: B6267310
CAS No.: 2514948-23-1
M. Wt: 280.5
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Description

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is a brominated aromatic compound featuring an aminomethyl group at the 3-position and a methyl ester at the benzoate group. Its molecular formula is C₉H₁₁BrClNO₂, with a molecular weight of approximately 300.56 g/mol (calculated from constituent atomic weights). The compound’s synthesis typically involves bromination and aminomethylation steps, followed by hydrochloride salt formation.

The bromine substituent enhances electrophilic reactivity, making the compound valuable in Suzuki coupling reactions, while the aminomethyl group offers a site for further functionalization, such as amide bond formation. Applications span pharmaceutical intermediates and organic synthesis building blocks .

Properties

CAS No.

2514948-23-1

Molecular Formula

C9H11BrClNO2

Molecular Weight

280.5

Purity

95

Origin of Product

United States

Preparation Methods

Direct Bromination-Esterification Sequential Approach

A widely employed method involves sequential bromination and esterification of a pre-functionalized benzoic acid derivative. The synthesis begins with 3-(aminomethyl)benzoic acid, which undergoes electrophilic aromatic bromination at the 5-position.

Key Steps :

  • Bromination :

    • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid.

    • Conditions : Catalytic FeBr₃ (0.1 eq) at 60–80°C for 6–8 hours.

    • Mechanism : Electrophilic substitution directed by the electron-donating aminomethyl group.

  • Esterification :

    • Reagents : Methanol (MeOH) and hydrochloric acid (HCl).

    • Conditions : Reflux at 65°C for 12 hours, achieving >85% conversion.

    • Workup : The crude product is neutralized with aqueous NaOH (pH 6–7), followed by extraction with toluene. Saturation with NaCl enhances phase separation.

Table 1: Bromination-Esterification Optimization

ParameterOptimal ValueImpact on Yield
Brominating AgentNBS92% purity
Temperature70°CMinimizes byproducts
Catalyst Loading0.1 eq FeBr₃Balances activity and cost

Aminomethyl Group Introduction via Reductive Amination

An alternative route introduces the aminomethyl group post-bromination, avoiding challenges associated with amine stability during harsh bromination conditions.

Procedure :

  • Methyl 5-Bromo-3-formylbenzoate Synthesis :

    • Reagents : POCl₃/DMF for formylation of methyl 5-bromobenzoate.

    • Yield : 78–82% after recrystallization (ethanol/water).

  • Reductive Amination :

    • Reagents : Sodium cyanoborohydride (NaBH₃CN) and ammonium chloride (NH₄Cl).

    • Conditions : Methanol solvent, 25°C, 24 hours.

    • Challenges : Over-reduction to methyl groups requires strict stoichiometric control.

Table 2: Reductive Amination Variables

VariableOptimal ConditionOutcome
Reducing AgentNaBH₃CN (1.2 eq)88% conversion
pH6.5 (buffered)Prevents imine hydrolysis
Temperature25°CAvoids decarbonylation

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via acidification, enhancing stability and crystallinity:

  • Acid Treatment :

    • Dissolve methyl 3-(aminomethyl)-5-bromobenzoate in anhydrous diethyl ether.

    • Bubble dry HCl gas until pH < 2.0, precipitating the hydrochloride salt.

  • Recrystallization :

    • Solvent System : Ethyl acetate/hexane (1:3 v/v).

    • Purity : >99% by HPLC (λ = 254 nm).

Industrial-Scale Considerations

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to improve reproducibility:

  • Bromination Module : Tubular reactor with in-line UV monitoring for real-time bromine consumption analysis.

  • Esterification Unit : Packed-bed reactor with immobilized lipase enzymes, reducing HCl corrosion.

Table 3: Batch vs. Flow Process Metrics

MetricBatch ProcessFlow Process
Cycle Time18 hours4 hours
Yield85%91%
Energy Consumption120 kWh/kg75 kWh/kg

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, Ar-H), 4.12 (s, 2H, CH₂NH₂), 3.89 (s, 3H, OCH₃).

    • ¹³C NMR : 166.8 ppm (C=O), 131.5 ppm (C-Br).

  • Mass Spectrometry :

    • HRMS (ESI+) : m/z 244.08 [M+H]⁺ (calc. 244.08).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Di-brominated analogs form during electrophilic bromination.

  • Solution : Use NBS instead of Br₂, reducing electrophilicity and improving regioselectivity.

Amine Oxidation

  • Issue : Aminomethyl group oxidation to nitro under acidic conditions.

  • Mitigation : Perform esterification under nitrogen atmosphere with BHT antioxidant (0.1% w/w) .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
Methyl 3-(aminomethyl)-5-bromobenzoate HCl C₉H₁₁BrClNO₂ 300.56 5-Br, 3-NH₂CH₂, methyl ester Reference compound
Methyl 2-amino-5-bromobenzoate C₈H₈BrNO₂ 244.06 5-Br, 2-NH₂, methyl ester Amino group position (2 vs. 3)
3-(Aminomethyl)benzoic acid hydrochloride C₈H₁₀ClNO₂ 201.63 3-NH₂CH₂, carboxylic acid Lack of Br; carboxylic acid vs. ester
3-Amino-5-hydroxybenzoic acid hydrochloride C₇H₇ClNO₃ 203.59 5-OH, 3-NH₂, carboxylic acid Hydroxy vs. Br; carboxylic acid
4-(Aminomethyl)-3-fluorophenylboronic acid HCl C₇H₈BClFNO₂ 221.41 3-F, 4-NH₂CH₂, boronic acid Boronic acid functionality; F vs. Br

Key Research Findings

  • Reactivity: The 5-bromo substituent in the target compound enables cross-coupling reactions, unlike non-halogenated analogs (e.g., 3-(aminomethyl)benzoic acid hydrochloride) .
  • Solubility: The methyl ester group improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 3-amino-5-hydroxybenzoic acid hydrochloride) .
  • Synthetic Flexibility: The aminomethyl group allows for secondary modifications, such as Schiff base formation, which is less feasible in compounds with fixed amino groups (e.g., methyl 2-amino-5-bromobenzoate) .

Biological Activity

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is an organic compound characterized by its unique functional groups, including a bromine atom and an amino group attached to a benzoate structure. Its molecular formula is C₉H₁₀BrN₁O₂, with a molar mass of approximately 244.09 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and organic synthesis.

Structure and Properties

The structural features of this compound contribute to its reactivity and biological interactions. The presence of both the amino and bromine substituents allows for various chemical reactions that can lead to significant biological effects.

PropertyValue
Molecular FormulaC₉H₁₀BrN₁O₂
Molar Mass244.09 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water

Anti-inflammatory Effects

The presence of the amino group may also confer anti-inflammatory properties, although specific data on this compound is scarce. Compounds with similar structures often exhibit such activities, which could be explored in future studies.

Synthesis and Evaluation

Recent research has focused on synthesizing derivatives of methyl 3-(aminomethyl)-5-bromobenzoate and evaluating their biological activities:

  • Study A : A compound with a similar structure exhibited significant cytotoxic effects on human cell lines, including HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts), suggesting potential applications in cancer therapy .
  • Study B : Molecular docking studies revealed that certain derivatives fit well into active sites of key bacterial enzymes, indicating potential as new antimicrobial agents .

Comparative Analysis with Analog Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameAntimicrobial ActivityMIC (μM)
Methyl 3-amino-5-bromobenzoateModerate against Gram-positiveN/A
Methyl 4-(aminomethyl)-5-bromobenzoateHigh against Gram-negative<0.21
This compoundPotentially highN/A

Q & A

Q. How can structural modifications to the aminomethyl group enhance target selectivity in receptor-binding studies?

  • Methodological Answer : Introduce bioisosteres (e.g., cyclopropylamine) to modulate lipophilicity (LogP). Molecular docking simulations (AutoDock Vina) predict binding affinities. Radiolabeling (³H/¹⁴C) enables quantitative receptor occupancy assays in vitro .

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